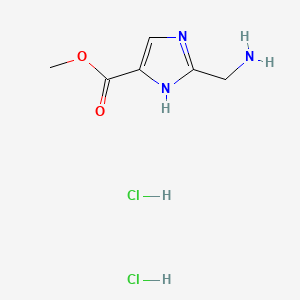![molecular formula C14H28N2O3 B6604646 tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate CAS No. 2355402-26-3](/img/structure/B6604646.png)
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate (TBAC) is a synthetic compound derived from the combination of tert-butylcarbamate and a cyclohexyloxypropyl amine. It is an important intermediate used in the synthesis of various drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. TBAC is also used in the synthesis of several other compounds, such as surfactants, lubricants, and other industrial chemicals. TBAC has a wide range of applications in the scientific research field due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has various applications in scientific research. It is used as a starting material in the synthesis of various drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of surfactants, lubricants, and other industrial chemicals. tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has also been used in the synthesis of various other compounds, such as dyes, resins, and polymers.
Wirkmechanismus
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate is an intermediate used in the synthesis of various drugs and other compounds. Its mechanism of action is based on the formation of a covalent bond between the tert-butylcarbamate and the cyclohexyloxypropyl amine. This covalent bond is formed through a condensation reaction, which is catalyzed by an acid.
Biochemical and Physiological Effects
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate is used in the synthesis of various drugs and other compounds, but it does not have any direct biochemical or physiological effects. However, due to its chemical structure, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate can potentially interact with other compounds and affect their biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has several advantages for use in lab experiments. It is a stable compound that is easy to store and handle. It is also a relatively inexpensive compound, making it an attractive option for use in lab experiments. However, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has some limitations for use in lab experiments. It is a relatively volatile compound, which can reduce its effectiveness in some experiments. Additionally, it has a relatively low solubility in water, which can also reduce its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate research. One potential direction is to explore its potential applications in the synthesis of new drugs and other compounds. Another potential direction is to explore its potential biochemical and physiological effects. Additionally, further research could focus on improving the synthesis method of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate and exploring new methods for its synthesis. Finally, research could focus on improving the stability and solubility of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate, as well as exploring potential methods to reduce its volatility.
Synthesemethoden
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate can be synthesized via a condensation reaction between tert-butylcarbamate and a cyclohexyloxypropyl amine. This reaction is catalyzed by an acid and requires a temperature of 60-90°C. The reaction yields the desired product, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate, in a high yield.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-aminocyclohexyl)oxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h11-12H,4-10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGSFCWWSBEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)



![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)
![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)


![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)
